Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide is an organic compound with the molecular formula C18H19IN2O2 This compound is characterized by the presence of an iodine atom, a benzoyl group, and a tert-butyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide typically involves the reaction of 2-iodobenzoic acid with tert-butyl hydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The iodine atom and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-iodo-, 2-benzoyl-1-(1,1-dimethylethyl)hydrazide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential for substitution reactions, while the benzoyl and tert-butyl hydrazide groups contribute to its stability and solubility.
Properties
CAS No. |
112226-93-4 |
---|---|
Molecular Formula |
C18H19IN2O2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N'-benzoyl-N-tert-butyl-2-iodobenzohydrazide |
InChI |
InChI=1S/C18H19IN2O2/c1-18(2,3)21(17(23)14-11-7-8-12-15(14)19)20-16(22)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,22) |
InChI Key |
APOKTNFWHFJVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1I)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.